molecular formula C9H12O4 B12930282 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate CAS No. 118790-18-4

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate

Cat. No.: B12930282
CAS No.: 118790-18-4
M. Wt: 184.19 g/mol
InChI Key: GNLWFDSMCVUEJF-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate (CAS: 63053-54-3) is a cyclic diketone ester with a molecular weight of 170.16 g/mol and a purity of 95% .

Properties

CAS No.

118790-18-4

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

[2-oxo-2-(2-oxocyclopentyl)ethyl] acetate

InChI

InChI=1S/C9H12O4/c1-6(10)13-5-9(12)7-3-2-4-8(7)11/h7H,2-5H2,1H3

InChI Key

GNLWFDSMCVUEJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl chloroacetate reacts with the enolate form of cyclopentanone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-oxocyclopentyl)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclic Ketone Esters with Varying Ring Sizes

The table below compares 2-oxo-2-(2-oxocyclopentyl)ethyl acetate with cyclohexyl and cycloheptyl analogs:

Compound Name Ring Size Molecular Weight (g/mol) Yield (%) Cost Efficiency Key Application
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate 5-member 170.16 N/A Moderate Lab synthesis
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate 6-member 184.19 75 High Insect growth regulators
Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate 7-member 198.22 68 Low Not specified

Key Observations :

  • Yield and Cost: The cyclohexyl analog demonstrates superior synthetic efficiency (75% yield) compared to the cycloheptyl variant (68%) due to the lower cost and higher reactivity of cyclohexanone .
  • Ring Size Impact : Smaller rings (cyclopentyl) may offer steric advantages in synthesis, while larger rings (cycloheptyl) could influence conformational flexibility in biological targets.

Substituent Variations in Ester Derivatives

The substituent attached to the 2-oxoacetate core significantly alters physicochemical and biological properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-oxo-2-(thiophen-2-yl)acetate Thiophene 200.24 Synthesis of thioheterocycles
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CF₃-aniline 275.22 High melting point (121°C)
(2-Oxocyclopentyl)-1-phenylsuccinimide Phenylsuccinimide 245.27 Antimicrobial activity
Ethyl 4-oxo-4-phenylbutyrate Phenylbutyrate 206.24 Intermediate in drug synthesis

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethylanilino derivative (melting point: 121°C) shows enhanced stability compared to non-halogenated analogs .
  • Heterocyclic vs. Aromatic Substituents : Thiophene-containing esters are pivotal in synthesizing sulfur-rich heterocycles, while phenyl groups (e.g., in succinimide derivatives) improve antimicrobial activity .

Key Observations :

  • Cyclohexanone-based syntheses are economically favorable due to the reagent’s lower cost and higher yields.
  • Cyclopentanone-derived routes may require optimization to match the efficiency of cyclohexyl analogs.

Biological Activity

2-Oxo-2-(2-oxocyclopentyl)ethyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol

This compound features a cyclopentyl group and an ester functional group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, where it impaired bacterial membrane integrity leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect Observed
Pseudomonas aeruginosa25 µg/mlMembrane impairment
Escherichia coli50 µg/mlGrowth inhibition
Staphylococcus aureus30 µg/mlBiofilm reduction

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. Its mechanism involves binding to the active site of target enzymes, thereby preventing substrate access.

Case Study: Enzyme Inhibition
In a controlled laboratory setting, the compound was tested against a panel of metabolic enzymes. The results indicated a dose-dependent inhibition pattern, with a notable reduction in enzyme activity at concentrations above 50 µM.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The cyclopentyl moiety enhances lipophilicity, facilitating membrane penetration and subsequent biological effects.

Pharmacological Applications

Given its biological activities, this compound may serve as a lead compound in drug development. Its potential applications include:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Enzyme inhibitors : For metabolic disorders.
  • Biochemical probes : In research settings to study protein interactions.

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